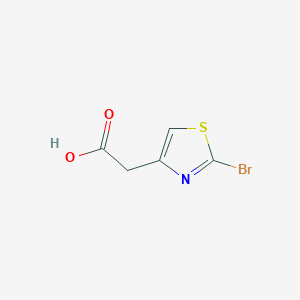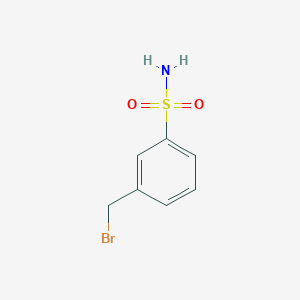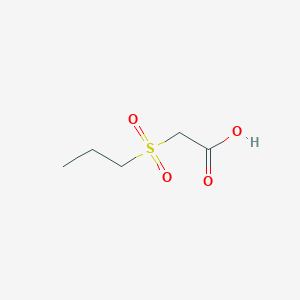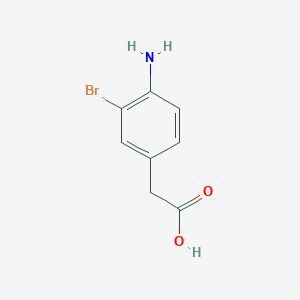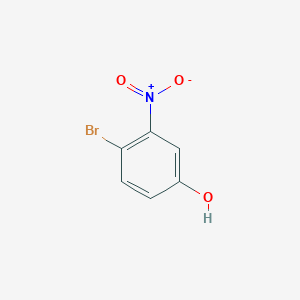
4-Bromophenyl phenyl ether (phenyl-D5)
Overview
Description
4-Bromophenyl phenyl ether (phenyl-D5) is an organic compound that has been studied for its numerous scientific applications, including its synthesis and mechanism of action, as well as its biochemical and physiological effects. It is also used in laboratory experiments, where it exhibits a variety of advantages and limitations.
Scientific Research Applications
Polymer Electrolyte Membranes for Fuel Cells
A notable application of 4-Bromophenyl phenyl ether derivatives is in the development of polymer electrolyte membranes (PEMs) for fuel cells. Fluorinated poly(aryl ether) with a 4-bromophenyl pendant group has been synthesized, showcasing excellent thermal, oxidative, and dimensional stability. These membranes exhibit low methanol permeability and reasonable proton conductivity, positioning them as potential candidates for fuel cell applications. This advancement underscores the critical role of 4-Bromophenyl phenyl ether derivatives in enhancing the performance and durability of PEMs in fuel cell technology (Liu et al., 2006).
Organic Electronics
In the realm of organic electronics, particularly organic thin-film transistors (OTFTs), derivatives of 4-Bromophenyl phenyl ether have been utilized to synthesize novel dielectric materials. Allyl phenyl thiophene ether, synthesized by coupling 2-bromothiophene with 4-bromo allyl phenyl ether, was used to create self-assembled monolayers on hydrogenated silicon surfaces. These monolayers, characterized by various spectroscopic and microscopic techniques, are anticipated to serve as potential dielectric materials in organic electronics, offering insights into the material design for OTFTs (Sathyapalan et al., 2008).
Synthesis and Catalysis
The synthesis and catalytic applications of 4-Bromophenyl phenyl ether derivatives also highlight their importance. For instance, the synthesis of 4-Bromophenyl allyl ether through the reaction of 4-Bromo-phenol with allyl chloride in the presence of inorganic catalysts demonstrates the compound's utility in organic synthesis. The effectiveness of the inorganic catalyst and the feasibility of the process have been proven, signifying the role of 4-Bromophenyl phenyl ether derivatives in facilitating complex organic reactions (Liu Run-shan, 2009).
Environmental Applications
4-Bromophenyl phenyl ether has been identified in environmental studies, particularly in the context of brominated flame retardants (BFRs). The compound's presence in various ecosystems and its potential for bioaccumulation have spurred research into its environmental impact and degradation mechanisms. For example, studies on the hydrogenolysis of aromatic ethers under lignin-first conditions provide insights into the catalytic processes that could potentially mitigate the environmental impact of BFRs, including 4-Bromophenyl phenyl ether derivatives (Paone et al., 2020).
Mechanism of Action
Target of Action
This compound is a stable isotope with a molecular weight of 254.13 , and it’s often used in environmental analysis and as a synthetic intermediate
Pharmacokinetics
Its density is 1.451 g/mL at 25 °C , which may influence its distribution and bioavailability in the body. Further pharmacokinetic studies are required to understand these properties better.
Properties
IUPAC Name |
1-(4-bromophenoxy)-2,3,4,5,6-pentadeuteriobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUYPUMQALQRCN-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=C(C=C2)Br)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584368 | |
| Record name | 1-Bromo-4-[(~2~H_5_)phenyloxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93951-83-8 | |
| Record name | 1-Bromo-4-[(~2~H_5_)phenyloxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(BROMOPHENYL) PHENYL-D5 ETHER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Aminobenzo[d]thiazole-7-carboxylic acid](/img/structure/B1287716.png)
